molecular formula C5H10O4 B12282953 5-(Hydroxymethyl)oxolane-2,4-diol

5-(Hydroxymethyl)oxolane-2,4-diol

Cat. No.: B12282953
M. Wt: 134.13 g/mol
InChI Key: PDWIQYODPROSQH-UHFFFAOYSA-N
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Description

2-Deoxy-a-L-ribofuranose is a deoxy sugar with the molecular formula C5H10O4. It is a derivative of ribose, where the hydroxyl group at the second carbon is replaced by a hydrogen atom. This compound is significant in various biochemical processes and is a crucial precursor in the synthesis of nucleosides and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Deoxy-a-L-ribofuranose typically involves several steps:

Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while minimizing costs. The process involves using readily available raw materials and efficient reaction conditions. For instance, using L-arabinose as a starting material is preferred due to its availability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Deoxy-a-L-ribofuranose can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding lactones or acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include lactones, alcohols, and substituted derivatives, which are valuable intermediates in further synthetic applications .

Scientific Research Applications

2-Deoxy-a-L-ribofuranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Deoxy-a-L-ribofuranose involves its incorporation into nucleic acids or its role as a precursor in the synthesis of nucleosides. It interacts with molecular targets such as enzymes involved in nucleic acid metabolism. The pathways involved include those related to DNA and RNA synthesis and repair .

Comparison with Similar Compounds

  • 2-Deoxy-β-L-ribofuranose
  • 2-Deoxy-D-ribose
  • L-Deoxyribose

Comparison: 2-Deoxy-a-L-ribofuranose is unique due to its specific stereochemistry, which influences its reactivity and interaction with biological molecules. Compared to its β-anomer, the α-anomer has different physical and chemical properties, making it suitable for distinct applications .

Properties

IUPAC Name

5-(hydroxymethyl)oxolane-2,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWIQYODPROSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1O)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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